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6-Chloro-1,2,4-benzotriazin-3-amine

Cat. No.: B3054525
CAS No.: 60882-75-9
M. Wt: 180.59 g/mol
InChI Key: QKNJSKWUNZWRLZ-UHFFFAOYSA-N
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Description

The Azaheterocyclic Landscape: Positioning of 1,2,4-Benzotriazines in Organic Chemistry

Azaheterocycles, cyclic compounds containing at least one nitrogen atom in the ring, form a vast and vital area of organic chemistry. Within this landscape, 1,2,4-benzotriazines are classified as bicyclic heteroaromatic systems. ontosight.ai They are isomeric with 1,2,3-benzotriazines, though the 1,2,4-isomers are more extensively studied. researchgate.net The arrangement of nitrogen atoms in the triazine ring imparts unique electronic characteristics, influencing their reactivity and making them valuable synthons for more complex molecules. ontosight.ai

Structural Context of 6-Chloro-1,2,4-benzotriazin-3-amine within the 1,2,4-Benzotriazine (B1219565) Class

This compound is a specific derivative of the 1,2,4-benzotriazine core. Its structure is defined by the presence of a chlorine atom at the 6-position of the benzene (B151609) ring and an amine group at the 3-position of the triazine ring. This substitution pattern is crucial in determining the compound's chemical behavior and potential for further functionalization. The electron-withdrawing nature of the chlorine atom and the electron-donating properties of the amine group significantly influence the electron density distribution within the heterocyclic system.

Below is a table detailing the key structural features of this compound:

FeatureDescription
Core Structure 1,2,4-Benzotriazine
Substituent at C6 Chlorine (Cl)
Substituent at C3 Amine (NH₂)
Molecular Formula C₇H₅ClN₄
General Class Substituted Azaheterocycle

Review of Research Trajectories for Substituted 1,2,4-Benzotriazines

Research into substituted 1,2,4-benzotriazines has followed several key trajectories. A significant area of focus has been the synthesis of novel derivatives and the development of efficient synthetic methodologies. osi.lv Early work often involved cyclocondensation reactions, and more recent methods include [4+2] cycloaddition reactions and the heterocyclization of N-(2-aminoaryl)hydrazides. osi.lv

Another major research direction has been the exploration of the pharmacological potential of these compounds. Numerous studies have investigated the biological activities of 1,2,4-benzotriazine analogues, revealing a wide spectrum of effects. researchgate.netepa.gov This has led to the synthesis of various derivatives with potential applications in medicinal chemistry. ontosight.ai Furthermore, the chemical reactivity of the 1,2,4-benzotriazine ring system continues to be an active area of investigation, with studies exploring reactions such as nucleophilic substitutions and ring transformations. researchgate.net

Defining the Academic Research Focus on this compound and its Analogues

The academic research focus on this compound and its analogues is primarily centered on its role as a key intermediate in the synthesis of more complex molecules with potential biological applications. The presence of the reactive chlorine atom and the amine group allows for a variety of chemical modifications, making it a versatile building block.

Detailed research findings have shown that the chlorine atom can be displaced by various nucleophiles to introduce new functional groups, while the amine group can be acylated, alkylated, or used in cyclization reactions to form fused heterocyclic systems. These transformations are instrumental in creating libraries of compounds for screening for various biological activities.

The following table summarizes some of the research findings related to the reactivity of analogous chloro-substituted triazines, which provides a basis for understanding the potential transformations of this compound.

Reactant ClassReaction TypePotential Product Class
AminesNucleophilic Aromatic SubstitutionDiamino-1,2,4-benzotriazines
Alcohols/PhenolsNucleophilic Aromatic SubstitutionAlkoxy/Aryloxy-1,2,4-benzotriazines
ThiolsNucleophilic Aromatic SubstitutionThioether-1,2,4-benzotriazines
Organometallic ReagentsCross-Coupling ReactionsAryl/Alkyl-1,2,4-benzotriazines
Acylating AgentsAcylationAmido-1,2,4-benzotriazines

This focused research allows for the systematic exploration of the chemical space around the this compound scaffold, aiming to identify novel compounds with desired properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN4 B3054525 6-Chloro-1,2,4-benzotriazin-3-amine CAS No. 60882-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1,2,4-benzotriazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-4-1-2-5-6(3-4)10-7(9)12-11-5/h1-3H,(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNJSKWUNZWRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(N=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80489177
Record name 6-Chloro-1,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60882-75-9
Record name 6-Chloro-1,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidating the Chemical Reactivity and Transformation Mechanisms of 6 Chloro 1,2,4 Benzotriazin 3 Amine Analogues

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Benzotriazine Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings, especially those activated by electron-withdrawing groups. nih.govlibretexts.orgmasterorganicchemistry.com In the context of 1,2,4-benzotriazines, this pathway is crucial for introducing various functionalities.

Reactivity at the C-3 Position of 1,2,4-Benzotriazines

The C-3 position of the 1,2,4-benzotriazine (B1219565) ring is susceptible to nucleophilic attack. This reactivity is attributed to the electron-withdrawing nature of the nitrogen atoms within the heterocyclic ring, which polarizes the carbon atoms, making them electrophilic. The presence of a good leaving group at this position further facilitates substitution. For instance, a chloro group at the C-3 position can be readily displaced by a variety of nucleophiles. nih.govacs.org

The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com This intermediate is a key feature of the stepwise addition-elimination mechanism. nih.gov The subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the substituted product. youtube.com

Influence of Halogen Substituents on Aromatic Nucleophilic Substitution

Halogen substituents play a dual role in SNAr reactions. While they are electron-withdrawing through the inductive effect, which activates the ring towards nucleophilic attack, they also possess lone pairs that can donate electron density via resonance. libretexts.org However, in the case of SNAr, the inductive effect is generally dominant, making halogen-substituted rings more reactive than unsubstituted ones. masterorganicchemistry.comlibretexts.org

The nature of the halogen itself also influences the reaction rate. The reactivity order is typically F > Cl > Br > I, which is counterintuitive based on electronegativity alone. nih.gov This "element effect" is attributed to the first step of the reaction, the nucleophilic attack, being the rate-determining step. Fluorine, being the most electronegative halogen, strongly polarizes the carbon it is attached to, making it highly susceptible to nucleophilic attack. masterorganicchemistry.comnih.gov

The position of the halogen substituent relative to the leaving group is also critical. Electron-withdrawing groups, including halogens, located at the ortho and para positions to the leaving group can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, thus accelerating the reaction. libretexts.orgmasterorganicchemistry.com Conversely, a meta-substituent does not provide this resonance stabilization. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions of Halogenated Benzotriazines

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For halogenated benzotriazines, these reactions provide a powerful means to introduce a wide array of substituents.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for functionalizing aryl halides. acs.orgsigmaaldrich.com

The Suzuki-Miyaura coupling reaction, first reported in 1979, involves the reaction of an organoboron compound (typically a boronic acid or ester) with an aryl or vinyl halide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form carbon-carbon bonds. wikipedia.org For halogenated 1,2,4-benzotriazines, the Suzuki-Miyaura reaction enables the introduction of various aryl and heteroaryl groups. nih.govrsc.orgresearchgate.net The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

ReactionDescriptionKey Components
Suzuki-Miyaura CouplingForms carbon-carbon bonds by coupling an organoboron compound with a halide. wikipedia.orgPalladium catalyst, base, organoboron compound, aryl halide. libretexts.org
Buchwald-Hartwig AminationForms carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgPalladium catalyst, base, amine, aryl halide. wikipedia.orgyoutube.com

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgyoutube.com This reaction has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org For analogues of 6-Chloro-1,2,4-benzotriazin-3-amine, this reaction is particularly useful for introducing diverse amine functionalities. nih.govresearchgate.net The choice of phosphine (B1218219) ligand is crucial for the success of the Buchwald-Hartwig amination, with sterically hindered and electron-rich ligands often providing the best results. wikipedia.org

Copper-Catalyzed Transformations

Copper-catalyzed cross-coupling reactions, while perhaps less common than their palladium-catalyzed counterparts, offer a valuable alternative for certain transformations. The Ullmann condensation, a classic example, involves the copper-promoted reaction of an aryl halide with an alcohol, amine, or thiol. More modern copper-catalyzed reactions often proceed under milder conditions and with a broader substrate scope. For halogenated benzotriazines, copper catalysis can be employed for the formation of C-O, C-S, and C-N bonds. In some instances, copper iodide (CuI) is used as an additive in palladium-catalyzed reactions to enhance the reaction rate. harvard.edu

Stille Coupling Strategies for 3-Substituted Benzotriazines

The Stille coupling reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organohalide. nih.gov This reaction is a powerful tool for creating carbon-carbon bonds and has been successfully applied to the synthesis of 3-substituted 1,2,4-benzotriazine derivatives. nih.govacs.org

Oxidation and Reduction Chemistry of the 1,2,4-Benzotriazine System

The 1,2,4-benzotriazine ring system is redox-active, a property that is fundamental to the mechanism of action for many of its biologically active derivatives. Both reduction and oxidation processes have been studied to understand the generation of reactive intermediates.

One-Electron Reduction Potentials and Their Chemical Implications

The one-electron reduction of 1,2,4-benzotriazine derivatives is a critical activation step, particularly for hypoxia-selective anticancer agents. The reduction potential is a key parameter that determines the feasibility of this process under physiological conditions. For instance, the one-electron reduction potential of 3-amino-1,2,4-benzotriazine 1,4-dioxide (Tirapazamine), a well-studied analogue, was determined to be -0.45 V versus the normal hydrogen electrode (NHE) at pH 7. nih.gov This negative potential indicates that the reduction is favored under hypoxic (low oxygen) conditions found in solid tumors.

Upon one-electron reduction, a radical anion is formed. nih.gov This species can then undergo further reactions, including protonation, which has a pKa of approximately 5.6 for the tirapazamine (B611382) radical. nih.gov The chemical implications of this reduction are significant; the resulting radical species are often highly reactive and can lead to the generation of damaging oxidizing radicals. nih.govresearchgate.net The reduction potential of the resulting benzotriazinyl radicals can be quite high, ranging from 0.94 to 1.31 V, making them potent oxidizing agents capable of damaging biological macromolecules like DNA. nih.govresearchgate.net

Structural modifications to the benzotriazine ring can significantly alter the reduction potentials. Studies on 1,3-diphenyl-1,2,4-benzotriazin-7(1H)-one have shown that introducing electron-withdrawing groups, such as a trifluoromethyl at the C3 position and a ylidenemalononitrile group at the C7 position, can make the reduction potential less negative (E₁/₂⁻¹/⁰ ~ -0.65 V), thereby enhancing the electron-accepting capabilities of the molecule. acs.org

Table 1: One-Electron Reduction Potentials of Selected 1,2,4-Benzotriazine Analogues

CompoundFirst Reduction Potential (E₁/₂⁻¹/⁰ vs NHE)pHReference
3-Amino-1,2,4-benzotriazine 1,4-dioxide (Tirapazamine)-0.45 ± 0.01 V7 nih.gov
1,3-Diphenyl-1,2,4-benzotriazin-7(1H)-one-1.20 VNot specified acs.org
C3-Trifluoromethyl, C7-ylidenemalononitrile analogue~ -0.65 VNot specified acs.org

Oxidative Pathways Leading to N-Oxides and Aromatic Benzotriazines

Oxidation of the 1,2,4-benzotriazine system can lead to the formation of N-oxides or fully aromatic benzotriazines. The oxidation of 3,4-dihydro-1,2,4-benzotriazines, which can be formed from the reduction of 2-nitrophenylhydrazones, readily proceeds in the presence of air to yield the corresponding aromatic 1,2,4-benzotriazines. nih.gov More potent oxidizing agents like activated manganese dioxide (MnO₂) can also be employed for this transformation. researchgate.netscispace.com

The formation of N-oxides is another important oxidative pathway. The oxidation of tertiary amines and aromatic amines to their corresponding N-oxides is a common synthetic transformation. acs.org Reagents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or peroxyacids like meta-chloroperoxybenzoic acid (mCPBA) are typically used. acs.orgnih.gov For instance, selective aromatic N-oxidation of 1,2,4-benzotriazine 1-oxides has been achieved using trifluoroperacetic acid (TFPAA) to yield the corresponding 1,4-dioxides. scispace.com The synthesis of N-oxides of nitrogen heterocycles can also be accomplished using reagents like sodium perborate (B1237305) in acetic acid or urea-hydrogen peroxide adducts. organic-chemistry.org

These N-oxides are not just synthetic intermediates; they often exhibit significant biological activity themselves. For example, 3-amino-1,2,4-benzotriazine 1,4-dioxides are a class of anticancer drugs. nih.gov The oxidation state of the triazine ring and the presence of N-oxide moieties are thus crucial determinants of the chemical and biological properties of these compounds.

Functional Group Interconversions on the Amine and Halo Moieties

The 6-chloro and 3-amine substituents on the benzotriazine ring are amenable to various functional group interconversions, allowing for the synthesis of a diverse library of analogues.

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution reactions, although the reactivity is influenced by the electron-donating nature of the amino group. Generally, haloarenes can be converted to other functional groups through reactions like the Buchwald-Hartwig amination (to introduce new amine groups), Suzuki coupling (to form C-C bonds with boronic acids), or Sonogashira coupling (to form C-C bonds with terminal alkynes). The specific conditions for these reactions would need to be optimized for the this compound substrate.

The amine group at the 3-position can undergo a variety of reactions common to aromatic amines. mnstate.edu These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups, although polyalkylation can be an issue. mnstate.edu

Diazotization: Reaction with nitrous acid (generated from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate can then be subjected to Sandmeyer or related reactions to introduce a wide range of substituents, including halogens, cyano, hydroxyl, and nitro groups.

Condensation: Reaction with aldehydes or ketones to form imines (Schiff bases). mnstate.edu

These interconversions are powerful tools for modifying the steric and electronic properties of the parent molecule, which can have profound effects on its chemical reactivity and biological activity.

Rearrangement and Ring Contraction Reactions of Benzotriazine Derivatives

The 1,2,4-benzotriazine ring system can undergo rearrangement and ring contraction reactions under certain conditions. For example, some 1,2,4-benzotriazines have been observed to undergo ring contraction to form benzimidazoles, particularly under the influence of strong reducing agents. researchgate.net

Another documented rearrangement involves the photochemical cyclization of amide-bearing aryl triazines to form benzotriazin-4(3H)-ones. nih.gov This reaction is proposed to proceed through a nitrogen-centered Norrish-type reaction. Ring contraction has also been observed in related heterocyclic systems, such as the conversion of 1,2,4-benzoxadiazines to benzoxazoles upon heating. rsc.org While not a direct example involving a benzotriazine, it highlights the potential for such rearrangements in similar heterocyclic frameworks. The thermal ring contraction of 1,4-thiazino-fused analogues of 1,2,4-benzotriazines to triazafluoranthenones has also been reported. acs.org

Cycloaddition Reactions Involving the Benzotriazine System (e.g., Diels-Alder)

The 1,2,4-benzotriazine ring can participate in cycloaddition reactions, acting as a diene component in inverse-electron-demand Diels-Alder reactions. libretexts.orglibretexts.org In this type of reaction, an electron-rich dienophile reacts with an electron-poor diene. libretexts.orgyoutube.com The nitrogen-rich benzotriazine ring is electron-deficient, making it suitable for this type of transformation.

While specific examples involving this compound are not readily found, the general reactivity of the 1,2,4-triazine (B1199460) ring suggests its potential in such reactions. For example, 1,2,4-triazines have been shown to react with strained alkynes, like bicyclononynes, in strain-promoted inverse-electron-demand Diels-Alder cycloadditions (SPIEDAC). nih.gov These reactions are often rapid and can proceed at physiological temperatures. The reaction of 1,2,3-benzotriazines with enamines in a Diels-Alder fashion has also been reported as a method for synthesizing quinoline (B57606) derivatives. sciradar.com

The utility of cycloaddition reactions extends to the synthesis of complex fused heterocyclic systems. The reaction of 3-substituted 5,8-dichloro-1,2,4-benzotriazines with dienophiles under Diels-Alder conditions has been examined, showcasing the synthetic potential of these reactions. scispace.com

Computational and Spectroscopic Characterization of 6 Chloro 1,2,4 Benzotriazin 3 Amine and Its Derivatives

Theoretical Investigations of Electronic Structure and Chemical Properties

Theoretical chemistry provides a powerful lens for understanding the intrinsic properties of molecules like 6-Chloro-1,2,4-benzotriazin-3-amine. By employing computational models, researchers can predict molecular geometry, electronic distribution, and reactivity, which complements experimental findings.

Density Functional Theory (DFT) Calculations for Molecular and Electronic Architecture

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,2,4-benzotriazine (B1219565) derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and determine electronic properties. researchgate.net

These calculations can elucidate key structural parameters such as bond lengths, bond angles, and dihedral angles. For the this compound molecule, DFT would predict a largely planar benzotriazine core. The chlorine atom at position 6 and the amino group at position 3 are expected to slightly influence the planarity and the electron distribution across the fused ring system. The calculated electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule, indicating sites susceptible to electrophilic or nucleophilic attack.

Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted 1,2,4-Benzotriazine Core (Illustrative) Note: This table is illustrative, based on general values for related heterocyclic systems, as specific data for this compound is not available.

Parameter Bond/Angle Calculated Value (B3LYP/6-311G)
Bond Length C-Cl ~1.74 Å
C-N (amino) ~1.36 Å
N=N (triazine) ~1.29 Å
C-N (triazine) ~1.34 Å
Bond Angle C-C-Cl ~119.5°
C-C-NH2 ~121.0°
Dihedral Angle Benzene-Triazine <1.0°

These theoretical models provide a foundational understanding of the molecule's three-dimensional structure and the spatial arrangement of its constituent atoms.

Analysis of Frontier Molecular Orbitals and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting chemical reactivity and kinetic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. rsc.org

For this compound, the HOMO is expected to be distributed primarily over the electron-rich amino group and the benzoid ring, while the LUMO would likely be localized on the electron-deficient triazine ring. The presence of the electron-donating amino group (-NH₂) would raise the HOMO energy level, making the molecule more susceptible to oxidation. Conversely, the electron-withdrawing chlorine atom (-Cl) and the triazine ring itself would lower the LUMO energy, enhancing its electron-accepting capability.

The HOMO-LUMO gap for related 1,2,4-triazine (B1199460) derivatives has been calculated to be in the range of 1.68 to 1.97 eV. mdpi.com A smaller gap suggests higher reactivity and lower kinetic stability. This analysis is vital for understanding the molecule's behavior in chemical reactions and its potential interactions with biological targets.

Table 2: Illustrative Frontier Orbital Energies for Substituted Benzotriazines Note: This table presents typical values for analogous compounds to illustrate expected trends.

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
1,2,4-Benzotriazine (unsubstituted) -6.5 -1.8 4.7
3-Amino-1,2,4-benzotriazine -5.8 -1.5 4.3
6-Chloro-1,2,4-benzotriazine -6.8 -2.2 4.6
This compound -6.1 -2.0 4.1

Studies on π-π* Electronic Transitions

Theoretical calculations, particularly Time-Dependent DFT (TD-DFT), can predict the electronic absorption spectra of molecules. These calculations help in understanding the nature of electronic transitions, such as π-π* and n-π* transitions, which are responsible for the molecule's absorption of UV-visible light.

For this compound, the primary absorption bands in the UV-Vis spectrum would be attributed to π-π* transitions within the aromatic benzotriazine system. The amino and chloro substituents would act as auxochromes, modifying the wavelength and intensity of these absorptions. The amino group typically causes a bathochromic (red) shift, moving the absorption to longer wavelengths, while the chloro group may have a smaller effect. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the oscillator strengths (f) of these transitions, which correspond to the intensity of the absorption bands. nih.gov

Structural Elucidation through Advanced Spectroscopic Methods

Spectroscopic techniques are indispensable for confirming the structure and electronic properties of newly synthesized compounds. NMR and UV-Vis spectroscopy provide detailed information about the chemical environment of atoms and the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Shift Analysis and Connectivity

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of atoms. Both ¹H and ¹³C NMR are used.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the benzene (B151609) ring. The substitution pattern would lead to a specific splitting pattern (e.g., doublets, and a singlet or doublet of doublets depending on the coupling). The protons of the amino group might appear as a broad singlet, and its chemical shift could be solvent-dependent.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Illustrative) Note: Values are estimates based on data for similar structures and are typically recorded in DMSO-d₆.

Atom Predicted Chemical Shift (ppm)
¹H NMR
H5 ~8.0-8.2 (d)
H7 ~7.6-7.8 (dd)
H8 ~7.4-7.6 (d)
NH₂ ~6.5-7.5 (br s)
¹³C NMR
C3 (C-NH₂) ~155-158
C4a ~130-133
C5 ~128-130
C6 (C-Cl) ~135-138
C7 ~125-127
C8 ~118-120
C8a ~148-151

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) is expected to display multiple absorption bands. These bands are primarily due to π-π* transitions within the conjugated benzotriazine ring system. nih.gov The presence of the amino group (an auxochrome) is expected to cause a bathochromic shift of the main absorption bands compared to the unsubstituted benzotriazine. The spectrum of related 3-amino-1,2,4-benzotriazine derivatives shows characteristic absorptions that are sensitive to substitution on the benzene ring. nih.gov

Table 4: Representative UV-Vis Absorption Data for Substituted Benzotriazines (Illustrative) Note: This table is based on typical values for analogous compounds in a polar solvent like methanol.

Compound λmax 1 (nm) (Transition) λmax 2 (nm) (Transition)
3-Amino-1,2,4-benzotriazine ~240 (π-π*) ~350 (π-π*)
3-Amino-1,2,4-benzotriazine 1-oxide ~260 (π-π*) ~390 (n-π*)
This compound ~245 (π-π*) ~360 (π-π*)

The specific positions and intensities of these bands provide a fingerprint of the molecule's electronic system and can be correlated with the theoretical transitions predicted by TD-DFT calculations.

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry is a critical analytical tool for elucidating the structure and confirming the molecular weight of chemical compounds through the analysis of their fragmentation patterns. For this compound and its derivatives, this technique provides definitive structural confirmation.

The presence of a chlorine atom in the molecule is readily identifiable in the mass spectrum due to the characteristic isotopic pattern of chlorine (35Cl and 37Cl). This results in an M+2 peak that is approximately one-third the intensity of the molecular ion (M+) peak, a clear indicator of a single chlorine atom in the fragmented ion. whitman.edu The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, is also applicable. Given that this compound (C7H5ClN4) contains four nitrogen atoms (an even number), its molecular ion peak is expected at an even mass-to-charge ratio (m/z).

While a specific mass spectrum for this compound is not detailed in the provided results, analysis of related benzotriazole (B28993) and benzoselenadiazole derivatives offers insight into expected fragmentation. mdpi.com For instance, electron ionization (EI) mass spectra of substituted benzofurazans and benzofuroxans show that the fragmentation patterns can be used to distinguish between isomers. nih.gov The fragmentation of aromatic systems like the benzotriazine core is often characterized by its stability, leading to a prominent molecular ion peak. libretexts.org Common fragmentation pathways for amines can involve alpha-cleavage, where the bond adjacent to the C-N bond breaks. libretexts.orgmiamioh.edu For this compound, key fragmentation would likely involve the loss of small molecules such as HCN or N2 from the triazine ring, and cleavage related to the amino group.

Table 1: Predicted Mass Spectrometry Fragmentation Data

Fragment Description Significance
[M]+ Molecular IonConfirms the molecular weight of the compound.
[M+2]+ Isotopic PeakThe relative intensity (approx. 1/3 of [M]+) confirms the presence of one chlorine atom. whitman.edu
[M-Cl]+ Loss of ChlorineA common fragmentation for halogenated compounds.
[M-N2]+ Loss of NitrogenCharacteristic fragmentation of triazole or triazine ring systems.
[M-HCN]+ Loss of Hydrogen CyanideCommon fragmentation pathway for nitrogen-containing heterocyclic rings.

Molecular Geometry and Conformational Analysis

The three-dimensional structure and conformational possibilities of a molecule are pivotal to its chemical behavior and biological interactions.

Single crystal X-ray diffraction (XRD) provides the most definitive data on the solid-state structure of a molecule, revealing precise bond lengths, angles, and intermolecular interactions. While a specific crystal structure for this compound is not available in the search results, studies on analogous heterocyclic systems provide a strong basis for prediction.

For example, the crystal structure of 2-(4-methylphenyl)-4H-1,3-benzothiazine shows a non-planar thiazine (B8601807) ring in a boat conformation. nih.gov In contrast, studies on other fused heterocyclic systems, like those containing 1,2,4-triazole (B32235) and thiadiazole rings, reveal detailed molecular and supramolecular structures dominated by non-covalent interactions. mdpi.com It is highly probable that the benzotriazine ring system in this compound is largely planar. In the solid state, molecules would likely be organized through a network of intermolecular hydrogen bonds involving the amine group and the nitrogen atoms of the triazine ring, as well as potential π-π stacking interactions between the aromatic rings. The specific packing arrangement would be influenced by the chloro-substituent.

Table 2: Predicted Crystallographic Parameters and Interactions

Parameter/Interaction Predicted Feature for this compound Basis from Analogous Structures
Ring System Geometry The benzotriazine ring is expected to be largely planar.Planarity is common in fused aromatic heterocyclic systems.
Hydrogen Bonding Formation of intermolecular N-H···N hydrogen bonds between the amine group and triazine nitrogens.A common motif in crystal packing of amino-substituted N-heterocycles. mdpi.com
π-π Stacking Aromatic rings may engage in stacking interactions.Frequently observed in the crystal structures of planar aromatic molecules.
Halogen Interactions The chlorine atom may participate in halogen bonding or other weak intermolecular contacts.Chlorine substituents can influence crystal packing through specific interactions.

Computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring molecular geometries and conformations where experimental data is unavailable. DFT calculations can optimize the molecular structure to find the lowest energy conformation in the gas phase and can be adapted to simulate solvent effects.

For benzoisoxazole derivatives, DFT calculations using the B3LYP functional have shown good agreement with experimental data for bond lengths and angles. researchgate.net Similar computational studies on 1,2,4-triazole derivatives have been used to analyze their structure and properties. nih.govphyschemres.org Applying these methods to this compound would allow for the determination of key geometric parameters such as bond lengths, bond angles, and dihedral angles. These calculations would likely confirm the planarity of the fused ring system and predict the rotational barrier of the amino group. In different solvents, the model could predict changes in conformation and electronic properties due to solute-solvent interactions.

Table 3: Predicted Geometric Parameters from Computational Modeling

Parameter Predicted Value/Characteristic Computational Method
Benzotriazine Ring Near-planar geometryDFT (e.g., B3LYP/6-311+G(d,p))
C-Cl Bond Length ~1.74 ÅDFT
C-N (amino) Bond Length ~1.36 ÅDFT
Amino Group Conformation Co-planar with the ring system in the lowest energy stateDFT

Predictive Modeling for Intermolecular Interactions and Ligand Binding

Understanding how this compound and its derivatives interact with biological targets is crucial for applications in medicinal chemistry. Predictive modeling techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) are central to this effort.

Molecular docking studies are used to predict the binding orientation and affinity of a molecule within the active site of a protein. Benzotriazine and triazole derivatives have been investigated as potential inhibitors of various enzymes, such as kinases. nih.govnih.govresearchgate.net Docking studies of these compounds have revealed key interactions, like hydrogen bonds with specific amino acid residues (e.g., MET 109) and hydrophobic interactions within the binding pocket. nih.gov For this compound, docking simulations would likely show the amino group and triazine nitrogens acting as hydrogen bond donors and acceptors, while the chlorophenyl moiety would engage in hydrophobic or halogen bonding interactions.

Structure Activity Relationship Sar Principles and Molecular Design Strategies for Substituted 1,2,4 Benzotriazines

Influence of Substituents on the Electronic and Steric Environment of the Benzotriazine Core

Electronic Parameters and their Correlation with Chemical Reactivity Profiles

The electronic nature of substituents significantly modulates the reactivity of the benzotriazine ring. Electron-withdrawing groups, for instance, can enhance the reactivity of the core towards nucleophilic attack. nih.gov In a study of 1,2,4-benzotriazin-3-amine (B41255) 1,4-dioxides, a strong positive correlation was observed between the one-electron reduction potentials and the electronic parameter σ of substituents at the 5-, 6-, 7-, and 8-positions. acs.org This indicates that electron-withdrawing substituents increase aerobic toxicity. acs.org Conversely, the introduction of electron-donating groups can increase the electron density on the ring, potentially altering its interaction with other molecules. nih.gov

A study on 3-substituted benzo[e] nih.govnih.govontosight.aitriazines demonstrated a significant effect of the C(3) substituent on the π-π* transition energy. nih.gov Furthermore, a good correlation was found between the ¹H NMR chemical shift and the Hammett substituent constant σp, highlighting the predictable nature of these electronic effects. nih.gov

Steric Considerations in Substituent Placement and Conformational Preferences

Steric hindrance, arising from the spatial arrangement of atoms, plays a crucial role in the chemistry of substituted benzotriazines. wikipedia.org Bulky substituents can influence reaction rates by impeding the approach of reactants. wikipedia.orgnumberanalytics.com They can also dictate the conformational preferences of the molecule. numberanalytics.com For example, large substituents can cause a distortion in the molecular geometry, leading to an increase in bond lengths and angles to alleviate steric strain. numberanalytics.com

In the context of 1,2,4-benzotriazines, the placement of substituents can affect the planarity of the ring system. ontosight.ai The size of substituents can also influence the regioselectivity of reactions. For instance, in the ferrocenoylation of N6-substituted adenines, the steric bulk of the substituent at the N6-position governs the ratio of N7 to N9 isomers formed. nih.gov

Role of the 3-Amino Functionality in Defining Molecular Recognition Characteristics

The 3-amino group is a key feature of 6-Chloro-1,2,4-benzotriazin-3-amine, significantly influencing its molecular recognition properties. This group can act as both a hydrogen bond donor and acceptor, enabling the formation of intermolecular hydrogen bonds which are crucial for its interaction with biological targets. ontosight.ai The planarity and stability of the molecule, combined with the hydrogen bonding capability of the amino group, are vital for its reactivity and potential biological activity. ontosight.ai

The nature of substituents at the 3-position can also modulate the hydrophilic-lipophilic balance of the entire molecule, which in turn affects its pharmacokinetic properties and binding affinity to receptor sites. nih.gov

Impact of Halogenation at the C-6 Position on Molecular Behavior and Reactivity Modulation

The chlorine atom at the C-6 position of the benzotriazine ring has a profound impact on the molecule's properties. Halogens are electron-withdrawing groups, and their presence can significantly alter the electronic distribution within the aromatic system. ontosight.ai Previous structure-activity relationship (SAR) studies on 1-phenylbenzazepines have indicated that a 6-chloro group can enhance affinity for the D1 dopamine (B1211576) receptor. mdpi.com

In a study of 1,2,4-benzotriazine (B1219565) 1,4-dioxides, halo-substituted derivatives were found to exhibit increased hypoxic cytotoxicity. acs.org The specific positioning of the halogen is also important; for instance, the reactivity of 1,2,3-triazines is affected by substitution at the C4 and C6 positions. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are valuable computational tools for predicting the physicochemical properties of compounds based on their molecular structure. nih.gov These models can forecast properties even before a compound is synthesized. nih.gov For benzotriazine derivatives, QSPR studies have been employed to build predictive models for various attributes. nih.govbris.ac.uk

For example, a three-dimensional QSAR study on a series of benzotriazine derivatives acting as Src inhibitors was conducted using CoMFA and CoMSIA methods. nih.gov The resulting models indicated that small steric volumes in hydrophobic regions and the presence of electron-withdrawing groups near the aryl linker region could increase the inhibitory activity. nih.gov These studies provide a framework for designing new compounds with desired properties. nih.govbris.ac.uk

Rational Design Principles for Modulating Molecular Interaction Profiles

The principles of rational drug design are applied to modify the structure of lead compounds to enhance their desired biological activities. mdpi.com For substituted 1,2,4-benzotriazines, this involves the strategic placement of substituents to optimize interactions with a specific biological target. nih.govmdpi.com

Key considerations in the rational design of benzotriazine derivatives include:

Introduction of specific functional groups: For instance, the introduction of a planar polyaromatic system and a groove-binding side chain can be guided by the structures of known inhibitors. mdpi.com

Modulation of electronic properties: The addition of electron-withdrawing or electron-donating groups can fine-tune the reactivity and binding affinity of the molecule. nih.govnih.gov

Optimization of steric factors: The size and placement of substituents can be adjusted to maximize favorable interactions and minimize steric clashes within a binding site. nih.govnih.gov

Through such rational design approaches, novel benzotriazine derivatives with improved potency and selectivity can be developed. nih.gov

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight180.6 g/mol guidechem.com
Molecular FormulaC₇H₅ClN₄ guidechem.com
XLogP3-AA1.9 guidechem.com
Hydrogen Bond Donor Count1 guidechem.com
Hydrogen Bond Acceptor Count4 guidechem.com
Rotatable Bond Count0 guidechem.com
Exact Mass180.0202739 guidechem.com
Monoisotopic Mass180.0202739 guidechem.com
Topological Polar Surface Area64.7 Ų guidechem.comnih.gov
Heavy Atom Count12 guidechem.com
Complexity166 guidechem.com

Applications of 1,2,4 Benzotriazine Derivatives in Advanced Organic Synthesis and Chemical Sciences

Utilizing Benzotriazines as Synthons for Complex Heterocyclic Structures

Benzotriazine derivatives are valuable synthons for the construction of more complex heterocyclic systems. The inherent reactivity of the triazine ring allows for various chemical modifications, making it a versatile starting point for synthesizing fused heterocyclic compounds. For instance, the 1,2,4-benzotriazine (B1219565) nucleus can be elaborated into more intricate structures through cyclization and coupling reactions. researchgate.net

Research has demonstrated the synthesis of thiazolo[2,3-c] beilstein-journals.orguniurb.itresearchgate.netbenzotriazines, showcasing the utility of the benzotriazine core in creating novel polycyclic frameworks. researchgate.net Furthermore, the synthesis of 6-chloro-3-substituted 5,6-dihydro– beilstein-journals.orguniurb.itresearchgate.net triazolo [3,4-a] phthalazine (B143731) derivatives highlights the role of chlorinated benzotriazines in constructing fused heterocyclic systems with potential pharmacological applications. derpharmachemica.com The ability to introduce various substituents onto the benzotriazine ring further expands its utility as a synthon, enabling the generation of a diverse library of complex molecules.

Development of Benzotriazine-Based Reagents in Organic Synthesis (e.g., Peptide Coupling Agents)

Benzotriazole (B28993) and its derivatives have long been established as useful reagents in organic synthesis, particularly in the formation of amide bonds during peptide synthesis. researchgate.net These reagents facilitate the coupling of amino acids by activating the carboxylic acid component, leading to efficient peptide bond formation with minimal side reactions.

Several commercially available and widely used peptide coupling reagents are based on the benzotriazole structure. These include phosphonium-type reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®) and aminium/uronium-type reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). peptide.combachem.com These reagents are favored for their high coupling efficiency and the ability to suppress racemization, a critical aspect of peptide synthesis. peptide.com

Additives containing the benzotriazole moiety, such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives like 6-Cl-HOBt, are also crucial in peptide synthesis. uniurb.it These additives are often used in conjunction with carbodiimides to enhance reaction rates and minimize the loss of stereochemical integrity. bachem.com The development of newer reagents, such as those based on Oxyma Pure®, aims to improve safety profiles while maintaining high reactivity. bachem.com

Interactive Table: Common Benzotriazole-Based Peptide Coupling Reagents and Additives

Reagent/AdditiveFull NameTypeKey Features
PyBOP® (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphoniumEfficient coupling, less hazardous byproducts than BOP. peptide.com
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminiumEfficient, low racemization when used with HOBt. peptide.com
HOBt 1-HydroxybenzotriazoleAdditiveAccelerates coupling and suppresses racemization. bachem.com
6-Cl-HOBt 6-Chloro-1-hydroxybenzotriazoleAdditiveOffers a good balance of reactivity and cost. uniurb.it
HOAt 1-Hydroxy-7-azabenzotriazoleAdditiveMore effective than HOBt at accelerating coupling and suppressing racemization. bachem.com

Integration of Benzotriazine Moieties into Functional Materials

The incorporation of benzotriazine units into larger molecular architectures can lead to the development of functional materials with unique properties. While the direct application of 6-Chloro-1,2,4-benzotriazin-3-amine in this area is not extensively documented in the provided context, the broader class of benzotriazole derivatives has found use in materials chemistry. beilstein-journals.org The stable and aromatic nature of the benzotriazine core makes it an attractive component for creating robust materials.

Exploration of Benzotriazines in Supramolecular Chemistry and Host-Guest Systems

The structural features of benzotriazines, including their potential for hydrogen bonding and π-π stacking interactions, make them interesting candidates for exploration in supramolecular chemistry. These non-covalent interactions are fundamental to the formation of well-ordered supramolecular assemblies and host-guest complexes. While specific examples involving this compound are not detailed, the general principles of molecular recognition suggest that the benzotriazine scaffold could be engineered to participate in such systems.

Future Research Trajectories and Uncharted Areas for 6 Chloro 1,2,4 Benzotriazin 3 Amine Research

Exploration of Sustainable and Green Synthetic Methodologies

The traditional synthesis of benzotriazine derivatives often involves harsh conditions, such as the use of strong acids and sodium nitrite (B80452), which can generate toxic byproducts like nitrogen oxides and potentially carcinogenic nitrosamines. acs.org Consequently, a significant future direction lies in the development of sustainable and green synthetic protocols for 6-Chloro-1,2,4-benzotriazin-3-amine.

Key areas for exploration include:

Photochemical Synthesis: Recent advancements have demonstrated the synthesis of benzotriazin-4(3H)-ones using visible light-mediated photochemical cyclization in a continuous flow reactor. organic-chemistry.orgnih.gov This method operates at ambient temperature, utilizes violet light (420 nm), and avoids the need for catalysts or additives, culminating in high yields within minutes. organic-chemistry.org Investigating similar photochemical pathways for the synthesis of this compound could offer a significantly greener alternative to conventional methods.

Flow Chemistry: Continuous flow processing not only enhances the safety and scalability of chemical reactions but also aligns with the principles of green chemistry. nih.gov The development of a continuous flow synthesis for this compound would enable better control over reaction parameters, potentially leading to higher purity and yield while minimizing waste. organic-chemistry.org

Microwave-Assisted Synthesis: A greener protocol for synthesizing olsalazine (B1677275) analogs has been reported using microwave irradiation in water, resulting in high yields. figshare.com This technique could be adapted for the synthesis of benzotriazine derivatives, potentially reducing reaction times and energy consumption.

Milder Reagents and Conditions: Research into alternative reagents that circumvent the issues associated with nitrites is crucial. acs.org Methodologies employing basic conditions and avoiding harsh acids have been successfully developed for other benzotriazine systems and could be adapted for the target molecule. acs.orgorganic-chemistry.org The use of agents like diethylaminosulfur trifluoride (DAST) for amide bond formation under base-free, ambient conditions also presents a promising avenue for developing milder synthetic steps. acs.org

Green Chemistry ApproachPotential Advantages for Synthesizing this compound
Photochemical Synthesis Use of visible light, ambient temperature, catalyst-free, rapid reaction times. organic-chemistry.org
Continuous Flow Chemistry Enhanced safety, scalability, process robustness, and control. organic-chemistry.orgnih.gov
Microwave-Assisted Synthesis Reduced reaction times, lower energy consumption, potential for aqueous media. figshare.com
Milder Reagents Avoidance of harsh acids and toxic reagents like sodium nitrite. acs.orgorganic-chemistry.org

Deepening Mechanistic Understanding of Benzotriazine Transformations

A thorough understanding of the reaction mechanisms governing the formation and transformation of benzotriazines is paramount for optimizing existing synthetic routes and designing novel ones. Future research should focus on elucidating the intricate mechanistic details relevant to this compound.

Promising areas of investigation include:

Computational Modeling: Density Functional Theory (DFT) calculations have been employed to understand the mechanism of intramolecular heterocyclization for the synthesis of 1,2,3-benzotriazines. acs.org Similar computational studies can be applied to the 1,2,4-benzotriazine (B1219565) system to map out reaction pathways, identify transition states, and predict the influence of the chloro and amino substituents on the reaction energetics. Frontier molecular orbital analysis and molecular electrostatic potential studies can also provide insights into the electronic properties and reactivity of the molecule. mdpi.com

Isotopic Labeling Studies: Experiments using isotopically labeled starting materials can definitively trace the path of atoms throughout a reaction, providing unambiguous evidence for proposed mechanistic pathways.

Discovery of Novel Reactivity Patterns for Halogenated Aminobenzotriazines

The presence of both a halogen atom and an amino group on the benzotriazine core of this compound suggests a rich and underexplored reactivity profile. Future research should aim to uncover novel transformations that leverage these functional groups.

Key research directions could involve:

Cross-Coupling Reactions: The chlorine atom at the 6-position presents a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This would allow for the introduction of a wide array of substituents, enabling the synthesis of a diverse library of 6-substituted-1,2,4-benzotriazin-3-amines for biological screening or material science applications.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the benzotriazine ring system could facilitate nucleophilic aromatic substitution of the chlorine atom. Investigating reactions with various nucleophiles (e.g., alkoxides, thiolates, amines) would provide access to a range of new derivatives.

Functionalization of the Amino Group: The amino group at the 3-position is also a site for further chemical modification. Reactions such as acylation, sulfonylation, and alkylation could be explored to generate new compounds with tailored properties. For example, the synthesis of benzotriazinone sulfonamides has led to the discovery of effective alpha-glucosidase inhibitors. mdpi.com

Ring Transformations: Exploring conditions that could induce ring-opening or ring-rearrangement reactions of the benzotriazine core could lead to the discovery of entirely new heterocyclic scaffolds.

Integration of Machine Learning and AI in Benzotriazine Design and Synthesis Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research. nih.gov Applying these technologies to the study of this compound could significantly accelerate discovery and optimization processes. nih.gov

Future applications in this domain include:

Retrosynthesis Prediction: AI-driven retrosynthesis tools can propose novel and efficient synthetic routes for complex molecules like substituted benzotriazines. engineering.org.cn By training models on large reaction databases, these tools can identify viable pathways that may not be immediately obvious to a human chemist, potentially reducing the number of steps and cost. engineering.org.cncas.org

Reaction Condition Optimization: Machine learning models can be developed to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a desired transformation. beilstein-journals.org This is particularly valuable for complex reactions like C-H functionalization or late-stage modifications. digitellinc.com The combination of ML with high-throughput experimentation can create a powerful platform for rapid reaction optimization. cam.ac.uk

Predictive Modeling for Drug Discovery: ML models can be trained to predict the biological activity and physicochemical properties of novel benzotriazine derivatives. nih.govnih.gov This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest probability of being active and possessing drug-like properties. Graph transformer neural networks, which can incorporate 3D molecular information, have shown promise in predicting reaction outcomes and regioselectivity. digitellinc.com

Data-Driven Discovery: The success of AI and ML is heavily dependent on the availability of high-quality, diverse data. cas.org A concerted effort to generate and curate experimental data for benzotriazine reactions will be crucial for building robust and predictive models.

AI/ML ApplicationPotential Impact on Benzotriazine Research
Retrosynthesis Prediction Proposes novel and efficient synthetic routes, reducing development time and cost. engineering.org.cncas.org
Reaction Optimization Predicts optimal conditions to improve reaction yield and selectivity. beilstein-journals.org
Virtual Screening Prioritizes the synthesis of new derivatives with desired biological activities. nih.gov
Predictive Modeling Assesses reaction outcomes, regioselectivity, and physicochemical properties. digitellinc.com

Advanced Material Science Applications of Benzotriazine Conjugates

While much of the focus on benzotriazines has been in the context of medicinal chemistry, their unique electronic and structural features make them attractive candidates for applications in material science. researchgate.net Future research should explore the incorporation of this compound into advanced materials.

Potential areas for development are:

Polymer Chemistry: The amino and chloro functionalities on this compound serve as reactive handles for polymerization reactions. For example, active diacyl derivatives of N-hydroxy compounds have been used to synthesize polyamides under mild conditions. researchgate.net This could lead to the creation of novel polymers with high thermal stability, specific electronic properties, or flame-retardant characteristics.

Coordination Chemistry and Catalysis: Benzotriazine derivatives can act as ligands for metal ions. researchgate.net The synthesis of coordination polymers or metal-organic frameworks (MOFs) incorporating this compound could yield materials with interesting catalytic, sensing, or gas storage properties. The synthesis of metallamacrocycles from benzotriazine precursors has already been demonstrated. researchgate.net

Organic Electronics: The electron-deficient nature of the benzotriazine ring suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties through substitution at the 6-position could be particularly advantageous.

Corrosion Inhibition: Benzotriazole (B28993) derivatives are well-known corrosion inhibitors. Machine learning techniques are being developed to better understand and predict the efficacy of corrosion inhibitors. researchgate.net Investigating the potential of this compound and its derivatives in this area could lead to new, highly effective anti-corrosion agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-1,2,4-benzotriazin-3-amine, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of precursor amines with chloro-substituted heterocycles. For example, hydrazine derivatives may react with chlorinated pyridazine intermediates under reflux in ethanol, followed by purification via column chromatography using silica gel and a hexane/ethyl acetate gradient. Purity (>98%) is confirmed by HPLC, and intermediates should be characterized by 1H^1H-NMR and LC-MS to track reaction progress .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H^1H-NMR and 13C^{13}C-NMR : To confirm proton environments and carbon frameworks, particularly distinguishing amine and chloro substituents.
  • FT-IR : To identify N-H stretches (3100–3500 cm1^{-1}) and C-Cl vibrations (600–800 cm1^{-1}).
  • LC-MS : For molecular ion validation and detecting byproducts.
  • HPLC : To assess purity using reverse-phase C18 columns with acetonitrile/water mobile phases. Triangulating these data ensures structural fidelity .

Q. How should researchers handle solubility challenges during experimental design?

  • Methodological Answer : Test polar aprotic solvents (e.g., DMSO, DMF) for initial solubility. For crystallization, use solvent diffusion with dichloromethane/hexane mixtures. If precipitation occurs, sonication or heating (≤60°C) may improve dissolution. Solubility parameters (Hansen solubility parameters) should guide solvent selection .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is ideal for resolving bond angles, torsion angles, and hydrogen-bonding networks. Use SHELXL for refinement, ensuring data-to-parameter ratios >15 to avoid overfitting. Key metrics: R factor ≤0.05, wR ≤0.15, and mean C-C bond deviation ≤0.005 Å. For twinned crystals, employ SHELXD for structure solution .

Q. What strategies address contradictions between computational modeling and experimental spectral data?

  • Methodological Answer :

  • Re-optimize DFT parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better match experimental 1H^1H-NMR shifts.
  • Validate via cross-technique analysis : Compare IR vibrational modes with computed frequencies.
  • Triangulate data : Use XRD to resolve discrepancies in predicted vs. observed bond lengths. Iterative refinement minimizes systematic errors .

Q. How can researchers optimize reaction yields in multi-step syntheses involving halogenated intermediates?

  • Methodological Answer :

  • Protection/deprotection : Use tert-butyl carbamates to shield amine groups during chlorination steps.
  • Catalytic optimization : Screen Pd/C or Cu(I) catalysts for coupling reactions (e.g., Buchwald-Hartwig amination).
  • In situ monitoring : Employ TLC or inline IR spectroscopy to track intermediate stability. Yields >70% are achievable with rigorous exclusion of moisture .

Q. What are the best practices for analyzing non-covalent interactions (e.g., hydrogen bonding) in solid-state structures?

  • Methodological Answer : Use Mercury software to visualize Hirshfeld surfaces and 2D fingerprint plots from XRD data. Quantify interactions by calculating contact percentages (e.g., N-H···Cl vs. π-π stacking). Compare with related triazine derivatives to identify trends in supramolecular assembly .

Data Analysis and Validation

Q. How should researchers validate the reproducibility of synthetic protocols?

  • Methodological Answer :

  • Interlaboratory validation : Share protocols with collaborators to test under varying conditions (e.g., humidity, solvent batches).
  • Statistical analysis : Report yields and purity as mean ± SD across ≥3 independent trials.
  • Peer review : Publish detailed synthetic procedures in supplementary materials to enable replication .

Q. What methods mitigate bias in spectral interpretation?

  • Methodological Answer :

  • Blinded analysis : Have a second researcher assign NMR/IR peaks without prior knowledge of expected results.
  • Machine learning tools : Use Mnova or ACD/Labs to automate peak assignments and reduce human error.
  • Control experiments : Compare spectra with structurally analogous compounds (e.g., 6-bromo derivatives) to validate unique features .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.